Theanderose, also known as isomaltosucrose, is a naturally occurring trisaccharide. [, ] It is classified as a non-reducing sugar due to the absence of a free anomeric carbon. [, ] Theanderose plays a significant role in scientific research as a:
Isomaltosylfructoside is typically sourced from plant materials, particularly through the enzymatic hydrolysis of sucrose. The enzymes involved in its synthesis are often derived from microorganisms such as bacteria and fungi, which facilitate the formation of this oligosaccharide by transferring fructose units to glucose molecules.
Chemically, isomaltosylfructoside belongs to the group of oligosaccharides, specifically classified as a fructooligosaccharide. It is characterized by a unique structure that includes both glucose and fructose units, making it distinct from other oligosaccharides.
The synthesis of isomaltosylfructoside can be achieved through various enzymatic methods. The primary approach involves the use of sucrose and specific glycosyltransferases that catalyze the transfer of fructose from sucrose to glucose, resulting in the formation of isomaltosylfructoside.
The enzymatic synthesis typically occurs under controlled conditions, including temperature and pH, to optimize enzyme activity. The reaction can be performed in batch or continuous processes, with purification steps following synthesis to isolate the desired oligosaccharide from unreacted substrates and by-products.
Isomaltosylfructoside consists of one glucose unit linked to one or more fructose units. Its molecular formula can be represented as , indicating a complex structure that contributes to its functional properties.
The molecular weight of isomaltosylfructoside is approximately 342.3 g/mol. Structural analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy has confirmed its unique linkage patterns between glucose and fructose units.
Isomaltosylfructoside participates in various chemical reactions typical of oligosaccharides. It can undergo hydrolysis in the presence of acids or enzymes, breaking down into its constituent monosaccharides. Additionally, it can react with other carbohydrates to form new glycosidic bonds under specific conditions.
The stability of isomaltosylfructoside under different pH levels and temperatures has been studied extensively. It demonstrates resilience against acid hydrolysis compared to other sugars, which makes it suitable for use in food products that require longer shelf life.
Isomaltosylfructoside acts primarily as a prebiotic in the human gut. Upon ingestion, it is not digested in the upper gastrointestinal tract but reaches the colon intact, where it serves as a substrate for beneficial gut microbiota.
Research indicates that consumption of isomaltosylfructoside can lead to increased populations of beneficial bacteria such as Bifidobacteria and Lactobacilli. This modulation of gut microbiota contributes to improved digestive health and may enhance immune function.
Isomaltosylfructoside appears as a white crystalline powder with a sweet taste. It is soluble in water but insoluble in organic solvents, making it suitable for various applications in food formulations.
Relevant analyses have shown that isomaltosylfructoside maintains its structural integrity during processing, which is advantageous for its application in food products.
Isomaltosylfructoside has several applications in food science and nutrition:
Research continues to explore additional health benefits associated with isomaltosylfructoside, including potential roles in weight management and metabolic health.
Isomaltosylfructoside is a trisaccharide composed of two glucose units linked via an α-1,6-glycosidic bond (forming the isomaltosyl moiety) and a fructose residue attached through a β-2,1-glycosidic linkage. This structure confers unique biochemical properties, including non-linear molecular geometry and resistance to enzymatic hydrolysis. The isomaltosyl component originates from isomaltose (Glc-α-1,6-Glc), while the fructosyl unit mirrors the ketose configuration found in sucrose [2] [5]. Isomerism arises from potential variations in linkage positions (e.g., β-1,2 or β-2,6 fructosyl attachments), leading to structural analogs with distinct physicochemical behaviors [5] [6].
Analytical characterization relies on advanced techniques:
Table 1: Glycosidic Linkages and Functional Groups in Isomaltosylfructoside
Structural Feature | Bond Type | Anomeric Configuration | Key Analytical Signatures |
---|---|---|---|
Isomaltosyl core (Glc-Glc) | α-1,6-glycosidic | α-D-glucose | NMR: δ 5.3 ppm (H-1); FTIR: 917 cm⁻¹ |
Fructosyl attachment | β-2,1-glycosidic | β-D-fructose | NMR: δ 4.2 ppm (H-3); FTIR: 832 cm⁻¹ |
Hydroxyl groups | N/A | N/A | FTIR: Broad peak at 3400 cm⁻¹ |
The discovery of isomaltosylfructoside is rooted in key milestones in carbohydrate chemistry:
The compound itself emerged from late 20th-century enzymatic studies, where glucansucrases and fructosyltransferases were observed to synthesize novel oligosaccharides from sucrose and maltose precursors. Notably, Bacillus subtilis α-glucosidases with transglycosylation activity were found to produce isomaltosylfructoside as a minor product during fermentation of maltose-rich substrates [10] [6].
Table 2: Historical Timeline of Key Discoveries
Year | Scientist/Event | Contribution | Impact on Isomaltosylfructoside Research |
---|---|---|---|
1838 | Anselme Payen | Discovery of cellulose | Foundation for oligosaccharide structural analysis |
1902 | Emil Fischer | Stereochemistry of sugars; Fischer projections | Framework for linkage configuration analysis |
1937 | Walter Haworth | Glycoside bond characterization | Enabled α-1,6 bond identification |
1980s | Enzymatic synthesis studies | Transglycosylation reactions in Bacillus spp. | Identification of isomaltosylfructoside as a product |
Biological Roles
As a non-digestible oligosaccharide, isomaltosylfructoside resists hydrolysis by human salivary and pancreatic α-amylases and α-glucosidases due to its α-1,6 bonds. This allows it to reach the colon intact, where it acts as a prebiotic substrate selectively metabolized by Bifidobacterium and Lactobacillus species. Fermentation yields short-chain fatty acids (SCFAs; e.g., acetate, butyrate), which lower colonic pH and inhibit pathogens like Escherichia coli [3] [10]. Additionally, it demonstrates cryoprotectant properties in microbial cells by stabilizing membrane structures during freeze-thaw cycles, akin to trehalose [7].
Industrial Applications
Table 3: Industrial Applications and Functional Properties
Application Sector | Function | Technical Advantage | Reference |
---|---|---|---|
Functional foods | Low-calorie sweetener | 40–50% sucrose sweetness; heat/acid stability | [6] |
Probiotic formulations | Cryoprotectant | Stabilizes membranes during freezing | [7] |
Enzyme technology | Transglycosylation product | High yield (72%) via Bacillus subtilis fermentation | [10] |
Isomaltosylfructoside shares functional similarities with isomaltulose (palatinose) and isomaltooligosaccharides (IMOs) but differs structurally and metabolically:
Table 4: Structural and Functional Comparison with Key Oligosaccharides
Oligosaccharide | Glycosidic Linkages | Digestibility | Glycemic Impact | Prebiotic Activity |
---|---|---|---|---|
Isomaltosylfructoside | Glc-α-1,6-Glc-β-2,1-Fru | Non-digestible | Negligible | High (Bifidogenic) |
Isomaltulose | Glc-α-1,6-Fru | Fully digestible | Low (GI=32) | Low |
IMOs (commercial) | Mixed α-1,6/α-1,4-Glc | Partially digestible | Moderate (GI=35) | Moderate |
FOS | Fru-β-2,1-Fru | Non-digestible | Negligible | High |
Functional trade-offs: While IMOs excel as soluble fiber supplements, their variable digestibility limits their use in diabetic foods. Isomaltosylfructoside’s uniform resistance to digestion and bifidogenic effects position it as a superior prebiotic, though industrial production costs remain higher than IMOs due to complex purification needs [6] [10].
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